molecular formula C8H11BrFN3 B2670801 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole CAS No. 1864432-85-8

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole

Cat. No.: B2670801
CAS No.: 1864432-85-8
M. Wt: 248.099
InChI Key: UEIJOJCHIWAPAC-UHFFFAOYSA-N
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Description

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group, a fluoroazetidinylmethyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole involves its interaction with specific molecular targets. The fluoroazetidinylmethyl group may enhance its binding affinity to certain enzymes or receptors, while the bromo and methyl groups can influence its overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole apart is the presence of the fluoroazetidinylmethyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrFN3/c1-12-8(7(9)2-11-12)5-13-3-6(10)4-13/h2,6H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJOJCHIWAPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CN2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864432-85-8
Record name 4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methyl-1H-pyrazole
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